molecular formula C11H11N3O2S B4922235 2-amino-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-amino-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B4922235
M. Wt: 249.29 g/mol
InChI Key: DSPPHMBWEOZYGH-UHFFFAOYSA-N
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Description

2-amino-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the thiazine class of molecules and has a unique structure that enables it to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

2-amino-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a potential drug candidate for the treatment of various diseases. Several studies have shown that this compound exhibits significant antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-amino-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is not fully understood. However, several studies have suggested that the compound exerts its effects by inhibiting the activity of key enzymes involved in various biochemical pathways. For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. This inhibition leads to the death of the bacteria, making it a potential antibiotic candidate.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, it has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-amino-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in lab experiments is its wide range of applications. The compound has been found to exhibit significant activity against various microorganisms, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to exhibit significant antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. Several studies have reported that the compound exhibits cytotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-amino-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide. One potential direction is the development of new drugs based on the structure of the compound. Several studies have shown that the compound exhibits significant antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs.
Another potential direction is the study of the compound's mechanism of action. Further research is needed to fully understand how the compound exerts its effects, which may lead to the development of more effective drugs.
Conclusion
This compound is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound exhibits a wide range of biochemical and physiological effects and has been found to be a promising candidate for the development of new drugs. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of 2-amino-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves the condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then reacted with an aryl isocyanate to form the final product. This method has been reported in several research papers and has been found to be efficient in producing high yields of the compound.

Properties

IUPAC Name

2-amino-4-oxo-N-phenyl-5,6-dihydro-1,3-thiazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-11-14-9(15)6-8(17-11)10(16)13-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,16)(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPPHMBWEOZYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC1=O)N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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